Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a methyl ester group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1,2,3-triazole with bromine and subsequent esterification with methanol can yield the desired compound . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods often employ advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, facilitate the hydrolysis process.
Major Products Formed
Substitution Reactions: Various substituted triazole derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the triazole compound.
Ester Hydrolysis: 5-Bromo-1H-1,2,3-triazole-4-carboxylic acid.
Scientific Research Applications
Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and triazole ring can form strong interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular docking have provided insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-1,2,4-triazole
- Methyl-1H-1,2,4-triazole-3-carboxylate
- Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate stands out due to its unique combination of a bromine atom and a methyl ester group on the triazole ring. This structural feature enhances its reactivity and potential for diverse chemical transformations. Additionally, its specific biological activities and applications in various fields make it a compound of significant interest .
Properties
IUPAC Name |
methyl 5-bromo-2H-triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGXTPMJNKWAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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